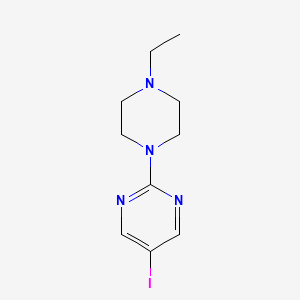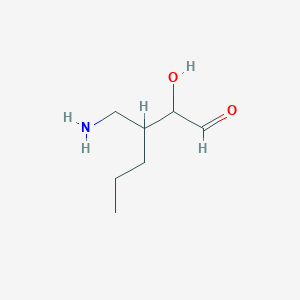
3-(Aminomethyl)-2-hydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-hydroxyhexanal is an organic compound that features both an amino group and a hydroxyl group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxyhexanal can be achieved through several methods. One common approach involves the reaction of hexanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(aminomethyl)-2-hydroxyhexanoic acid, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the precursor to yield the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(aminomethyl)-2-oxohexanal.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 3-(aminomethyl)-2-hydroxyhexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(Aminomethyl)-2-oxohexanal
Reduction: 3-(Aminomethyl)-2-hydroxyhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Aminomethyl)-2-hydroxyhexanal has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxyhexanal depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-2-hydroxyhexanoic acid: A structurally similar compound with an additional carboxylic acid group.
3-(Aminomethyl)-2-oxohexanal: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(Aminomethyl)-2-hydroxyhexanol: A reduced derivative with an alcohol group instead of an aldehyde group.
Uniqueness
3-(Aminomethyl)-2-hydroxyhexanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxyhexanal |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
DMGWHQVTNSRVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
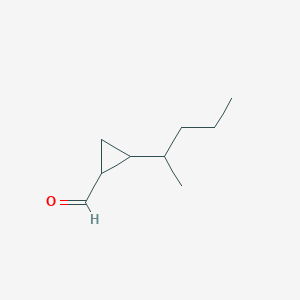
![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
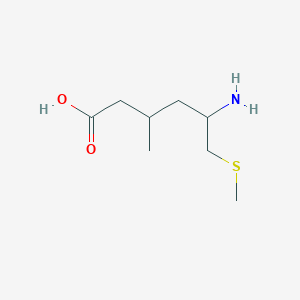
![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
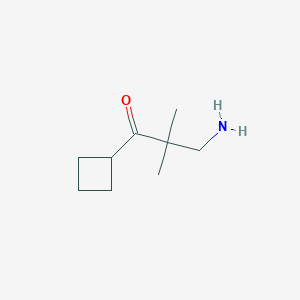
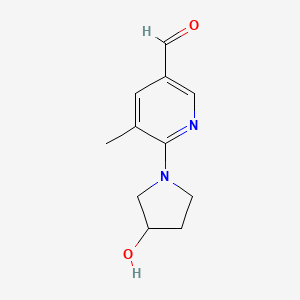

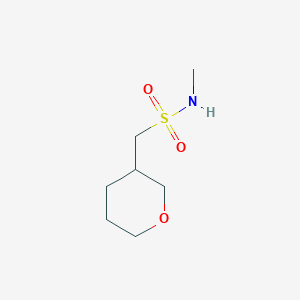
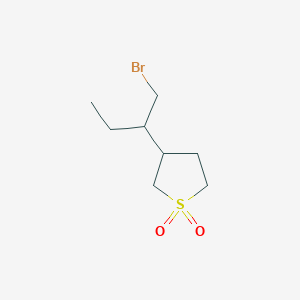
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
